molecular formula C9H16O2 B3058351 3,3,5,5-Tetramethyloxan-4-one CAS No. 89050-76-0

3,3,5,5-Tetramethyloxan-4-one

Cat. No. B3058351
CAS RN: 89050-76-0
M. Wt: 156.22 g/mol
InChI Key: DZOZPISGPMTMLM-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethyloxan-4-one, also known as tetramethylol-4-oxane, is a chemical compound that has gained increasing attention in scientific research due to its unique physical and chemical properties. It has a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol .

Scientific Research Applications

Application in Colorimetric Analysis

Specific Scientific Field

The specific scientific field for this application is Analytical Chemistry .

Summary of the Application

3,3,5,5-Tetramethyloxan-4-one is used as a chromogenic substrate in colorimetric analysis . It is widely used in horseradish peroxidase (HRP)-based assays because of the simple colorimetric readout .

Methods of Application or Experimental Procedures

In these assays, 3,3,5,5-Tetramethyloxan-4-one (also known as TMB) is used as the chromogenic substrate for HRP . The later research in nanozyme and DNAzyme also used TMB because they are both HRP-mimics .

Results or Outcomes

Two tetrasubstituted benzidine derivatives other than TMB were synthesized for comparison, but the performances of TMB were still superior .

Application in Immunohistochemistry

Specific Scientific Field

The specific scientific field for this application is Immunohistochemistry .

Summary of the Application

3,3,5,5-Tetramethyloxan-4-one, also known as TMB, is used as a visualising reagent in enzyme-linked immunosorbent assays (ELISA) and staining procedures in immunohistochemistry .

Methods of Application or Experimental Procedures

In these procedures, TMB is used as a chromogenic substrate. The color change can be read on a spectrophotometer at the wavelengths of 370 and 650 nm . The reaction can be halted by the addition of acid or another stop reagent .

Results or Outcomes

Using sulfuric acid turns TMB yellow, with a peak absorbance of 450 nm. The amount of converted TMB may be indexed by the amount of 450 nm light it absorbs .

Application in Inflammation Suppression

Specific Scientific Field

The specific scientific field for this application is Pharmacology .

Summary of the Application

3,3,5,5-Tetramethyloxan-4-one has been shown to suppress lipopolysaccharide-induced inflammation .

Methods of Application or Experimental Procedures

In this study, RAW 264.7 macrophage cells were treated with lipopolysaccharide (LPS) to induce inflammation and pretreated with 3,3,5,5-Tetramethyloxan-4-one .

Results or Outcomes

3,3,5,5-Tetramethyloxan-4-one suppressed LPS-induced nitric oxide (NO) release and pro-inflammatory cytokines (IL-6 and TNF-α) secretions in a dose-dependent manner in RAW 264.7 cells . It also significantly down-regulated the LPS-induced expressions of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and partially suppressed the activation of MAPK (phosphorylation of p38, JNK, ERK), and NF-κB (phosphorylation of IKKα/β, p65 and IκBα) signaling pathways .

Application in Hematuria Detection

Specific Scientific Field

The specific scientific field for this application is Clinical Medicine .

Summary of the Application

3,3,5,5-Tetramethyloxan-4-one, also known as TMB, is used to detect hematuria as it turns blue in contact with hemoglobin .

Results or Outcomes

Application in Enzyme-linked Immunosorbent Assays (ELISA)

Specific Scientific Field

The specific scientific field for this application is Biochemistry .

Summary of the Application

3,3,5,5-Tetramethyloxan-4-one, also known as TMB, is used as a visualising reagent in enzyme-linked immunosorbent assays (ELISA) .

properties

IUPAC Name

3,3,5,5-tetramethyloxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(2)5-11-6-9(3,4)7(8)10/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOZPISGPMTMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(C1=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00528310
Record name 3,3,5,5-Tetramethyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,5,5-Tetramethyloxan-4-one

CAS RN

89050-76-0
Record name 3,3,5,5-Tetramethyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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